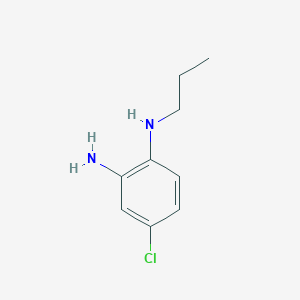![molecular formula C16H21N3O B1415032 [2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol CAS No. 1038979-02-0](/img/structure/B1415032.png)
[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol
Overview
Description
“[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol” is a chemical compound with the CAS Number: 1038979-02-0 . It has a molecular weight of 271.36 . The IUPAC name for this compound is [2-(4-methyl-1,4-diazepan-1-yl)-3-quinolinyl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21N3O/c1-18-7-4-8-19(10-9-18)16-14(12-20)11-13-5-2-3-6-15(13)17-16/h2-3,5-6,11,20H,4,7-10,12H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Methanol in Fixative Solutions
Methanol is utilized in fixation solutions like Methacarn, where it substitutes ethanol in Carnoy's fluid to prevent tissue shrinkage and preserve the helical proteins in myofibrils and collagen during microscopy studies. This application underlines methanol's utility in histological and cytological preparations (Puchtler et al., 1970).
Methanol as a Fuel and Energy Source
Methanol serves as a clean-burning fuel with versatile applications, including its use in internal combustion engines and as a peaking fuel in power stations. Its role in energy recovery systems highlights methanol's potential in sustainable energy technologies (Cybulski, 1994).
Methanol in Chemical Synthesis
The compound's relevance extends to synthetic chemistry, where it is involved in the synthesis of various heterocyclic compounds, including quinolines and benzodiazepines. This underscores methanol's utility as a reagent or solvent in producing pharmacologically active molecules (Ibrahim, 2011).
Methanol for Hydrogen Production
Methanol also plays a pivotal role in hydrogen production through steam reforming, partial oxidation, and autothermal reforming. This application is critical for developing hydrogen economies, indicating methanol's importance in future energy systems (García et al., 2021).
Methanol in Environmental and Analytical Chemistry
Methanol is utilized as a marker for studying environmental processes, such as the degradation of insulating materials in power transformers, demonstrating its application in monitoring and diagnostic methodologies in environmental science (Jalbert et al., 2019).
Safety And Hazards
properties
IUPAC Name |
[2-(4-methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-18-7-4-8-19(10-9-18)16-14(12-20)11-13-5-2-3-6-15(13)17-16/h2-3,5-6,11,20H,4,7-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTPCEDQQBSKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC=CC=C3C=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)

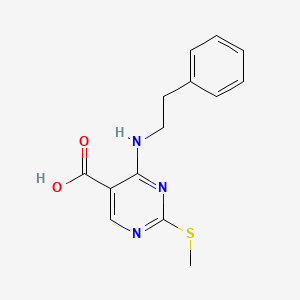
![(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1414953.png)
![2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414955.png)
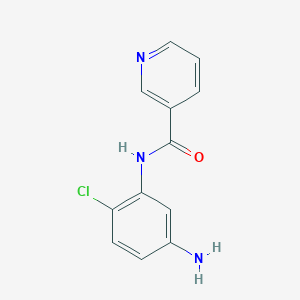
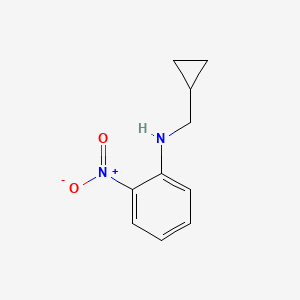

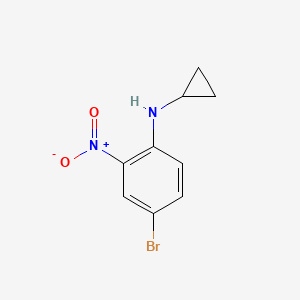
![3-[(2-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1414963.png)
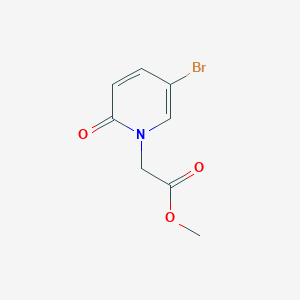
![2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414965.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine](/img/structure/B1414966.png)
